molecular formula C11H13FN2O2 B1398982 3-Fluoro-4-(morpholine-4-carbonyl)aniline CAS No. 934601-04-4

3-Fluoro-4-(morpholine-4-carbonyl)aniline

Cat. No.: B1398982
CAS No.: 934601-04-4
M. Wt: 224.23 g/mol
InChI Key: KOVPTYDORKXRRW-UHFFFAOYSA-N
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Description

3-Fluoro-4-(morpholine-4-carbonyl)aniline: is a chemical compound with the molecular formula C11H13FN2O2 and a molecular weight of 224.23 g/mol . It is characterized by the presence of a fluorine atom, a morpholine ring, and an aniline group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)aniline typically involves the substitution of morpholine on 1,2-difluoro-4-nitrobenzene, followed by the reduction of the nitro group . The reaction conditions often include the use of tetrahydrofuran (THF) as a solvent and triethylamine (TEA) as a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-(morpholine-4-carbonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: The primary amine derivative.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-Fluoro-4-(morpholine-4-carbonyl)aniline has several scientific research applications, including:

Comparison with Similar Compounds

  • 3-Fluoro-4-morpholinoaniline
  • 4-(2-Fluoro-4-aminophenyl)morpholine
  • 3-Fluoro-4-(4-morpholinyl)-benzenamine

Comparison: 3-Fluoro-4-(morpholine-4-carbonyl)aniline is unique due to the presence of both a fluorine atom and a morpholine ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits enhanced biofilm inhibition and antimicrobial activity .

Properties

IUPAC Name

(4-amino-2-fluorophenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVPTYDORKXRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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